2-methyl-5-(1H-pyrazol-1-yl)aniline

CAS No.: 1368873-96-4

Cat. No.: VC2860602

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368873-96-4 |

|---|---|

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 2-methyl-5-pyrazol-1-ylaniline |

| Standard InChI | InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3 |

| Standard InChI Key | JFOQIBNUIKXRNN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2C=CC=N2)N |

| Canonical SMILES | CC1=C(C=C(C=C1)N2C=CC=N2)N |

Introduction

Chemical Identity and Structural Properties

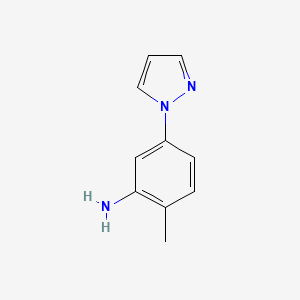

2-methyl-5-(1H-pyrazol-1-yl)aniline features a pyrazole heterocycle connected to an aniline derivative. The molecular structure consists of a pyrazole ring attached to the 5-position of a 2-methylaniline, creating a compound with multiple nitrogen-containing functional groups that provide diverse reaction capabilities.

Physical and Chemical Identifiers

The following table presents the key identifiers and physical properties of 2-methyl-5-(1H-pyrazol-1-yl)aniline:

| Property | Value |

|---|---|

| CAS Number | 1368873-96-4 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 2-methyl-5-pyrazol-1-ylaniline |

| Standard InChI | InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3 |

| Standard InChIKey | JFOQIBNUIKXRNN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2C=CC=N2)N |

Table 1: Chemical identifiers and physical properties of 2-methyl-5-(1H-pyrazol-1-yl)aniline

Structural Features and Bonding

The molecule contains three nitrogen atoms: one as part of the primary amine group on the aniline moiety and two within the five-membered pyrazole heterocycle. The methyl group at the 2-position of the aniline provides steric effects that may influence the compound's reactivity and binding properties. The connection between the pyrazole and aniline occurs through a C-N bond, creating a system with extended conjugation.

Chemical Reactivity

The reactivity profile of 2-methyl-5-(1H-pyrazol-1-yl)aniline is influenced by both the aniline and pyrazole components of its structure.

Aniline Component Reactivity

The primary amine group (-NH₂) on the aniline portion makes this compound capable of:

-

Nucleophilic substitution reactions

-

Acylation and alkylation reactions

-

Formation of Schiff bases with aldehydes and ketones

-

Diazotization reactions to form diazonium salts

Pyrazole Component Reactivity

The pyrazole ring contributes additional reactivity patterns:

-

Electrophilic aromatic substitution (though less reactive than benzene)

-

Metal coordination through the nitrogen atoms

-

Hydrogen bonding interactions

-

Potential for further functionalization at available positions

Structural Analogs and Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 2-methyl-5-(1H-pyrazol-1-yl)aniline through structural comparison.

Comparison with Structural Isomers and Analogs

The following table compares 2-methyl-5-(1H-pyrazol-1-yl)aniline with related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 2-methyl-5-(1H-pyrazol-1-yl)aniline | 1368873-96-4 | C₁₀H₁₁N₃ | 173.21 g/mol | Reference compound |

| N-methyl-2-(1H-pyrazol-1-yl)aniline | 1342434-23-4 | C₁₀H₁₁N₃ | 173.22 g/mol | N-methylated amine, different pyrazole position |

| 2-methyl-4-(1H-pyrazol-1-yl)aniline | 727993-37-5 | C₁₀H₁₁N₃ | 173.21 g/mol | Pyrazole at 4-position instead of 5-position |

| 3-(1-methyl-1H-pyrazol-5-yl)aniline | 910037-08-0 | C₁₀H₁₁N₃ | 173.22 g/mol | Methylated pyrazole, different connection point |

| 2-(5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | 923945-90-8 | C₁₁H₁₀F₃N₃ | 241.21 g/mol | Contains trifluoromethyl group, methylated pyrazole |

Table 2: Comparison of 2-methyl-5-(1H-pyrazol-1-yl)aniline with structural analogs

Relationship to Broader Compound Classes

2-methyl-5-(1H-pyrazol-1-yl)aniline belongs to several important chemical classes:

-

N-arylpyrazoles - Known for diverse biological activities and applications in medicinal chemistry

-

Substituted anilines - Important building blocks in organic synthesis and dye chemistry

-

Heterocyclic amines - Significant in pharmaceutical research and development

Current Research Status and Future Directions

Current research on 2-methyl-5-(1H-pyrazol-1-yl)aniline appears limited, with the compound primarily featured as a chemical intermediate or building block rather than as a focal point of extensive studies. The search results indicate a knowledge gap regarding its detailed biological activities and material properties.

Research Gaps and Opportunities

Future research directions could include:

-

Detailed biological activity screening to determine specific pharmacological properties

-

Investigation of its potential as a ligand in coordination chemistry

-

Exploration of its use in polymer science and material development

-

Development of optimized synthetic routes for large-scale production

-

Structure-activity relationship studies comparing it with structural analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume